molecular formula C10H15N3O B1375200 6-(Tert-butoxy)pyridine-2-carboximidamide CAS No. 1339092-12-4

6-(Tert-butoxy)pyridine-2-carboximidamide

Cat. No. B1375200
CAS RN: 1339092-12-4
M. Wt: 193.25 g/mol
InChI Key: UUARTASDWZPQIK-UHFFFAOYSA-N
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Description

6-(Tert-butoxy)pyridine-2-carboximidamide (6-tbpc) is an organic compound belonging to the class of pyridine carboxamides. It is a colorless liquid with a molecular formula of C10H15N3O2. 6-tbpc is a versatile compound, with a wide range of applications in the field of organic synthesis, as well as in the fields of medicinal chemistry, drug discovery and chemical biology.

Scientific Research Applications

Photodecomposition and Radical Reactions

  • Photodecomposition of Di-tert-butyl Peroxide: Tert-butoxy radicals generated in the photodecomposition of di-tert-butyl peroxide react efficiently with phenols, producing phenoxy radicals. This reaction is significant in benzene but slower in polar solvents like pyridine due to strong hydrogen bonding, which decreases the reactivity of the phenolic O-H group (Das et al., 1981).

Synthesis and Modulation of Genotoxicity

  • Modulation of Ethoxyquin Genotoxicity: N-tert-butyl-alpha-phenylnitrone and its derivative N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide were synthesized to modulate the genotoxicity of ethoxyquin, an antioxidant used in animal feeds. These compounds were effective in reducing DNA damage induced by ethoxyquin in human lymphocytes (Skolimowski et al., 2010).

Paramagnetic Chelating Ligands

  • Synthesis of PyBN Derivatives: Tert-butyl 2-pyridyl nitroxide radicals have been proposed as promising paramagnetic chelating ligands. Pyridine-2,6-diyl bis(tert-butyl nitroxides) were synthesized and characterized, showing that these biradicals behaved as triplet molecules even at room temperature (Kawakami et al., 2016).

Zinc Complexes and Magnetic Interactions

  • Zinc Complexes with Schiff and Mannich Bases: Zinc bis-phenolate complexes were synthesized, displaying reversible anodic waves in their cyclic voltammetry curves, attributable to the oxidation of the phenolates into phenoxyl radicals. These complexes exhibited weak magnetic coupling, explored through EPR spectroscopy and DFT calculations (Orio et al., 2010).

Catalytic Activities and Reactivity

  • Catalytic Activities of Tert-butoxy Aluminium Hydride Reagents: The reactivity and catalytic activities of tert-butoxy aluminium hydride reagents were investigated, focusing on their structural characterization and stoichiometric reactions with pyridine. These reagents catalyzed the dehydrocoupling reaction of amine-boranes, with potential for future catalytic optimization (Less et al., 2014).

Microwave-Promoted Syntheses

  • Microwave-Promoted Syntheses of Pyridine Carboxamides and tert-Carboximides: A novel 6-acetylpyridine-2-carboxylic acid was obtained during the synthesis of asymmetric ethyl 6-acetylpyridine-2-carboxylate. This study highlights the reaction mechanism of this compound with aromatic amines, leading to the formation of new compounds, pyridine carboxamides, and pyridine tert-carboximides (Su et al., 2009).

Antioxidant Activity

  • Antioxidant Activity of Modified 2,6-Di-tert-butylphenols: Modified 2,6-di-tert-butylphenols with pyridine moiety were synthesized and characterized. These compounds exhibited radical scavenging activity and high antioxidant activity in vitro, suggesting potential for the development of cyto- and neuroprotectors and other physiologically active compounds (Milaeva et al., 2020).

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-10(2,3)14-8-6-4-5-7(13-8)9(11)12/h4-6H,1-3H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUARTASDWZPQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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